molecular formula C14H17NO B112169 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one CAS No. 185692-51-7

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

Número de catálogo B112169
Número CAS: 185692-51-7
Peso molecular: 215.29 g/mol
Clave InChI: DLTLETIGPVMJIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one, as a chemical compound, shares a structural relationship with other heterocyclic compounds that have been widely studied for various scientific applications. Although direct studies on 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one were not found, insights can be drawn from research on similar heterocyclic compounds.

Research on compounds like pyrroles, which are structurally related to 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one, has shown significant potential in drug discovery due to their biological activities. Pyrrole-based compounds have been explored for their anticancer, antimicrobial, and antiviral properties, showcasing the importance of heterocyclic compounds in medicinal chemistry. The structural flexibility and the ability to modify pyrrole compounds enhance their application in developing therapeutic agents (Giovanna Li Petri et al., 2020).

Pharmaceutical and Nutritional Effects

Heterocyclic compounds, including those structurally related to 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one, have also been noted for their pharmacological and nutritional effects. For example, natural coumarins, which possess a fused benzene and pyrone ring system, have been documented for their antitumor, anti-inflammation, antiviral, and antibacterial effects. The study of such compounds provides valuable insights into the design and development of new therapeutic agents with minimized systemic side effects (Jing-Jing Zhu & Jian-Guo Jiang, 2018).

Catalysis and Organic Synthesis

The study of heterocyclic compounds extends to their role in catalysis and organic synthesis, offering innovative methods for constructing complex molecular architectures. Transition metal complexes involving pyrrole-based ligands, for instance, have been utilized in catalytic applications to promote various organic transformations. This area of research emphasizes the versatility of heterocyclic compounds in facilitating chemical reactions, which could be relevant to the synthesis and functionalization of compounds like 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one (M. Kantam et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-[(2-methylphenyl)sulphonyl]urea”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Propiedades

IUPAC Name

2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTLETIGPVMJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541472
Record name 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

CAS RN

185692-51-7
Record name 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3-neck, 1-L round bottom flask equipped with an addition funnel, internal thermometer, and N2 inlet at RT was charged with cyclopentenone (16.48 g, 0.20 mol) in 0.5 L of CH2Cl2. Benzyl(methoxymethyl)trimethylsilylmethylamine (5.0 grams, 21 mmol) and trifluoroacetic acid (TFA) (1.07 mL, 13.9 mmol) were added. To this mixture was added additional benzyl(methoxymethyl)-trimethylsilylmethylamine (40 g, 0.168 mol) dropwise via addition funnel over 1 hour with the reaction temperature being maintained below 25° C. (water bath). After the addition was complete, the mixture was stirred for 4 h. The mixture was washed with 1×100 mL 10% Na2CO3. The layers were separated and the organic layer was washed with 1×100 mL 23% NaCl. The organic extract was concentrated under reduced pressure to give an oil. The oil was redissolved in methyl-t-butyl ether (250 mL) and extracted into 1M H3PO4 (200 mL). The aqueous layer was basified with 50% NaOH to pH 12. The product was extracted with methyl-t-butyl ether (250 mL). The layers were separated and the organic layer was washed with 23% NaCl. The layers were separated. The organic layer was charged with acetonitrile (50 mL) and silica gel (10 gms). The mixture was stirred 5 minutes and filtered through a silica gel pad (10 grams). The filtrate was concentrated to give the title compound (35.0 grams, 81.4% of theory), which was carried on to the next step without further purification. MS (ESI/APCI) m/z 216 (M+H)+.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.48 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
1.07 mL
Type
catalyst
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
81.4%

Synthesis routes and methods II

Procedure details

To an ethyl acetate (50 ml) solution of 7-benzyl-2-oxo-7-azabicyclo[3.3.0]oct-3-ene (1.45 g, 6.78 mmol) was added 5% rhodium-on-alumina (700 mg), and the mixture was stirred vigorously in a hydrogen atmosphere for 3.5 hours. The insoluble matter was removed by Celite filtration, and the filtrate was concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give 1.22 g (5.70 mmol, 84%) of the title compound as a colorless oily substance. The TLC and 1H-NMR data of the product were in agreement with those of the product of Reference Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-benzyl-2-oxo-7-azabicyclo[3.3.0]oct-3-ene
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
84%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.